Phosphine, tris(pentachlorophenyl)-
Description
Significance of Highly Fluorinated Organophosphorus Compounds
The incorporation of fluorine into organophosphorus compounds imparts a range of desirable properties. The high electronegativity of fluorine atoms leads to strong electron-withdrawing effects, which can significantly influence the reactivity and coordination chemistry of the phosphorus center. cymitquimica.com This is particularly evident in highly fluorinated compounds like Tris(pentafluorophenyl)phosphine (B75049).
The presence of fluorine can enhance the metabolic stability and lipophilicity of molecules, properties that are highly sought after in the development of pharmaceuticals and agrochemicals. researchgate.netacs.org In the realm of materials science, fluorination can lead to materials with enhanced thermal stability, chemical resistance, and unique electronic properties. acs.org Organophosphorus compounds, in general, are a cornerstone of modern chemistry, finding applications as ligands in catalysis, flame retardants, and key intermediates in organic synthesis. nih.govtandfonline.com The synergy of fluorine and phosphorus chemistries has thus opened up new avenues for the design of novel functional molecules.
Evolution of Research on Electron-Deficient Phosphine (B1218219) Ligands
The development of homogeneous catalysis is intrinsically linked to the design of phosphine ligands. acs.org For many years, the focus was on creating electron-rich and sterically bulky phosphines to enhance the efficiency and selectivity of catalytic reactions, such as cross-coupling reactions. acs.orgscispace.com These ligands were found to be effective in promoting key steps in the catalytic cycle, including oxidative addition and reductive elimination. scispace.com
However, the exploration of electron-poor or electron-deficient phosphine ligands, such as Tris(pentafluorophenyl)phosphine, has opened up new catalytic possibilities. acs.org These ligands, characterized by their strong π-acceptor properties, can stabilize low-valent metal centers and influence the electronic properties of the catalyst in unique ways. acs.org This has led to the development of new catalytic systems for a variety of transformations, including hydrogenation, hydroformylation, and cross-coupling reactions. ontosight.ai The ability to fine-tune the electronic and steric properties of phosphine ligands by introducing electron-withdrawing groups has provided chemists with a powerful tool to control catalytic activity and selectivity. researchgate.netsigmaaldrich.com
Nomenclature Clarification: Focus on Tris(pentafluorophenyl)phosphine (TPFPP)
The subject of this article is the chemical compound with the systematic name Tris(pentafluorophenyl)phosphine. It is also commonly referred to by its acronym, TPFPP, and the synonym Tris(perfluorophenyl)phosphine. scbt.comtcichemicals.comchemspider.com
| Identifier | Value |
| Systematic Name | Phosphine, tris(pentachlorophenyl)- |
| Common Name | Tris(pentafluorophenyl)phosphine |
| Synonym | Tris(perfluorophenyl)phosphine |
| Acronym | TPFPP |
| CAS Number | 1259-35-4 |
| Molecular Formula | C₁₈F₁₅P |
Chemical and Physical Properties
Tris(pentafluorophenyl)phosphine is a colorless, crystalline solid. ontosight.ai Its key physical and chemical properties are summarized in the table below. The strong electron-withdrawing nature of the fifteen fluorine atoms significantly influences its properties, making it a weak base and a strong π-acceptor ligand.
| Property | Value | Reference |
| Molecular Weight | 532.14 g/mol | scbt.com |
| Melting Point | 114.0 to 118.0 °C | tcichemicals.com |
| Appearance | White to orange to green powder to crystal | tcichemicals.com |
| Solubility | Insoluble in water | chemicalbook.com |
Synthesis and Reactions
Synthetic Methodologies
The primary synthetic route to Tris(pentafluorophenyl)phosphine involves the reaction of pentafluorophenyllithium or a pentafluorophenyl Grignard reagent with phosphorus trichloride (B1173362). This reaction provides a direct and efficient method for the formation of the P-C bonds.
Key Reactions
Tris(pentafluorophenyl)phosphine undergoes several characteristic reactions:
Oxidation: It can be readily oxidized to form the corresponding phosphine oxide, Tris(pentafluorophenyl)phosphine oxide. nih.gov
Coordination Chemistry: As a ligand, it reacts with a wide variety of transition metals to form coordination complexes. The strong electron-withdrawing nature of the pentafluorophenyl groups makes it a good π-acceptor ligand, stabilizing low-valent metal centers.
Ligand Substitution: In coordination complexes, Tris(pentafluorophenyl)phosphine can be displaced by stronger donor ligands. rsc.org For example, its rhodium complexes react with triphenylphosphine (B44618), where the latter displaces the Tris(pentafluorophenyl)phosphine ligand. rsc.org
Structural Analysis
Properties
CAS No. |
16716-14-6 |
|---|---|
Molecular Formula |
C18Cl15P |
Molecular Weight |
778.922 |
IUPAC Name |
tris(2,3,4,5,6-pentachlorophenyl)phosphane |
InChI |
InChI=1S/C18Cl15P/c19-1-4(22)10(28)16(11(29)5(1)23)34(17-12(30)6(24)2(20)7(25)13(17)31)18-14(32)8(26)3(21)9(27)15(18)33 |
InChI Key |
GLKBSPUDZHQIQF-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)P(C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Synonyms |
Tris(pentachlorophenyl)phosphine |
Origin of Product |
United States |
Synthesis Methodologies and Precursors
Established Synthetic Routes for TPFPP
The synthesis of tris(pentachlorophenyl)phosphine (TPFPP) relies on the formation of carbon-phosphorus bonds, typically by reacting a phosphorus halide with a suitable organometallic precursor of the pentachlorophenyl group.
Reactions Involving Halogenophosphines and Chlorinated Organometallic Reagents
The primary established route for synthesizing tris(pentachlorophenyl)phosphine involves the arylation of a halogenophosphine, specifically phosphorus trichloride (B1173362) (PCl₃), with a pentachlorophenyl organometallic reagent. The most documented method utilizes pentachlorophenyllithium (LiC₆Cl₅) as the arylating agent. csic.es
The reaction proceeds by adding phosphorus trichloride to the organolithium reagent in a suitable solvent, such as diethyl ether (Et₂O), under controlled, low-temperature conditions. The process is initiated at approximately -78 °C to manage the reactivity of the organolithium species and ensure the selective formation of the desired trisubstituted phosphine (B1218219). csic.es This method is analogous to syntheses used for other heavy atom pnictogen compounds, such as tris(pentachlorophenyl)stibine. csic.es
Table 1: Synthesis of Tris(pentachlorophenyl)phosphine
Modifications of Existing Synthetic Pathways
While the organolithium route is well-defined, modifications can be envisaged based on standard organometallic chemistry. A potential alternative involves the use of the corresponding Grignard reagent, pentachlorophenylmagnesium chloride (C₆Cl₅MgCl), in reaction with phosphorus trichloride. Grignard reagents are frequently used in the synthesis of triarylphosphines and could offer a viable, though less commonly cited, pathway to TPFPP. The choice between organolithium and organomagnesium reagents often depends on factors like precursor availability, ease of preparation, and reactivity control.
Synthesis of Tris(pentafluorophenyl)phosphine (B75049) Oxide and Other Derivatives
The inert nature of TPFPP means that the synthesis of its derivatives often requires more forceful conditions than those used for less sterically hindered or more electron-rich phosphines.
Oxidative Routes for Phosphine Oxide Formation
The synthesis of tris(pentachlorophenyl)phosphine oxide, (C₆Cl₅)₃PO, is achieved through the oxidation of the parent phosphine. Due to the deactivating effect of the perchlorophenyl groups, this transformation requires harsh reaction conditions. csic.es A documented method involves heating the phosphine in boiling toluene. csic.es
While typical phosphine oxidations are performed with reagents like hydrogen peroxide or air, the significant inertness of (C₆Cl₅)₃P necessitates these more extreme thermal conditions to drive the reaction to completion. csic.eslookchem.com This highlights the protective effect of the pentachlorophenyl groups, which shield the phosphorus atom from chemical attack. csic.es
Synthetic Access to Substituted Phenylfluorinated Phosphine Analogs
The synthesis of phosphine analogs with substituted aryl rings can be achieved through nucleophilic aromatic substitution (SₙAr) on the perchlorophenyl rings of TPFPP itself. The strong electron-withdrawing nature of the fully chlorinated rings is expected to activate the carbon atoms—particularly the para-position—to attack by nucleophiles.
This strategy is well-documented for the analogous compound, tris(pentafluorophenyl)phosphine. In that case, reaction with various nucleophiles, such as dimethylformamide (DMF), hexaethylphosphoric triamide (HEPA), and various amines, leads to the substitution of the para-fluorine atoms. cdnsciencepub.comresearchgate.net By analogy, treating tris(pentachlorophenyl)phosphine with strong nucleophiles under appropriate conditions could provide access to a range of derivatives, such as tris(4-amino-2,3,5,6-tetrachlorophenyl)phosphine or similar structures. This pathway allows for the modification of the peripheral functionality of the phosphine while retaining the core phosphorus-aryl framework.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for controlling product distribution and maximizing yields, particularly when multiple reactive sites are present. This is evident in the synthesis of substituted phosphine analogs via nucleophilic substitution.
Drawing from studies on the closely related tris(pentafluorophenyl)phosphine, the choice of reagent and reaction time can be used to selectively produce mono-, bis-, or tris-substituted products. For example, the reaction of (C₆F₅)₃P with dimethylformamide (DMF) is a slow process, taking over 50 hours for full tris-substitution. This slow rate allows for the isolation of mono- and bis-substituted intermediates by simply stopping the reaction at earlier time points (e.g., after 3 or 7 hours). cdnsciencepub.com In contrast, using a more powerful nucleophilic reagent like hexamethylphosphoramide (B148902) (HMPA) leads to complete tris-substitution in just 10 minutes. cdnsciencepub.com
This principle of kinetic control by modulating reagent nucleophilicity and reaction time is a key strategy for optimizing the synthesis of specific substituted phosphine derivatives. A similar approach could be applied to the synthesis of substituted tetrachlorophenyl phosphine analogs from TPFPP, allowing for the tailored production of molecules with a precise number of substituted rings.
Table 2: Optimization of Nucleophilic Substitution on a Triarylphosphine Scaffold (Model based on (C₆F₅)₃P)
Advanced Structural Characterization and Analysis
Crystallographic Data
Crystallographic studies provide precise details about the bond lengths and angles within the molecule.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2(1)/c | nih.gov |
| P-C Bond Lengths (Å) | 1.834(4), 1.832(4), 1.824(4) | nih.gov |
| C-P-C Bond Angles (°) | 104.4(2), 106.0(2), 99.6(1) | nih.gov |
The structure of metal complexes containing Tris(pentafluorophenyl)phosphine (B75049) as a ligand has also been extensively studied. For instance, in trans-diiodobis[tris(pentafluorophenyl)phosphine]platinum(II), the platinum atom exhibits a slightly distorted square-planar coordination geometry. iucr.org
Applications in Chemical Research
The unique properties of Tris(pentafluorophenyl)phosphine have led to its use in a variety of research areas.
Role in Catalysis
Tris(pentafluorophenyl)phosphine is a versatile ligand in homogeneous catalysis. ontosight.ai Its strong electron-withdrawing character enhances the Lewis acidity of the metal center, which can improve catalytic activity. It has been employed as a ligand in various transition metal-catalyzed reactions, including:
Hydrogenation and Hydroformylation: Used in metal complexes to catalyze the hydrogenation of imines and olefins, as well as hydroformylation reactions. ontosight.ai
Cross-Coupling Reactions: Serves as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Oxycarbonylation: Gold(I) complexes of Tris(pentafluorophenyl)phosphine have been shown to be highly efficient catalysts for the oxycarbonylation of homopropargyl carbonates. researchgate.net
CO₂ Reduction: It has applications in the catalytic reduction of carbon dioxide to methanol (B129727) precursors.
Utility in Materials Science
In materials science, Tris(pentafluorophenyl)phosphine is utilized as a building block for the synthesis of novel organometallic complexes and materials with specific electronic and optical properties. ontosight.aismolecule.com Its incorporation can influence the photophysical and electronic characteristics of the resulting materials.
Spectroscopic Characterization
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for characterizing Tris(pentafluorophenyl)phosphine.
³¹P NMR: The ³¹P NMR spectrum shows a characteristic signal for the phosphorus nucleus, the chemical shift of which is sensitive to the electronic environment of the phosphorus atom.
¹⁹F NMR: The ¹⁹F NMR spectrum provides detailed information about the fluorine atoms in the pentafluorophenyl rings. The presence of ortho, meta, and para fluorine atoms results in distinct signals with characteristic coupling patterns. rsc.org
Other Spectroscopic Techniques
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the molecule, including the P-C and C-F bonds.
Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound. nih.gov
Tris(pentafluorophenyl)phosphine stands out as a highly versatile and valuable compound in modern chemical research. Its unique electronic properties, stemming from the perfluorinated phenyl rings, have enabled significant advancements in catalysis, materials science, and synthetic chemistry. The continued exploration of its reactivity and coordination chemistry promises to unveil even more innovative applications in the future, further solidifying its importance as a key building block and ligand in the chemist's toolkit.
Electronic Structure, Bonding, and Computational Studies
Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure
DFT calculations are instrumental in elucidating the molecular and electronic properties of complex molecules like tris(pentachlorophenyl)phosphine. While comprehensive DFT data for this specific phosphine (B1218219) is not abundant in the public domain, valuable insights can be drawn from studies on analogous perhalogenated compounds, particularly the closely related tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and its mixed pentachlorophenyl/pentafluorophenyl derivatives. acs.orgnih.gov
A study on the borane (B79455) series B(C₆F₅)₃₋ₙ(C₆Cl₅)ₙ (where n = 0-3) revealed that the pentachlorophenyl group is a more powerful electron-withdrawing substituent than the pentafluorophenyl group. acs.orgnih.gov This finding is supported by electrochemical data, which shows a progressive increase in the reduction potential with each substitution of a C₆F₅ group for a C₆Cl₅ group. acs.org This suggests that the phosphorus center in tris(pentachlorophenyl)phosphine is more electron-deficient than in its pentafluorophenyl counterpart.
Table 1: Comparison of Key Properties of Perhalogenated Phenyl Groups
| Property | Pentachlorophenyl (C₆Cl₅) | Pentafluorophenyl (C₆F₅) |
| Electron-Withdrawing Nature | More electron-withdrawing | Less electron-withdrawing |
| Electrochemical Impact | Induces a higher reduction potential in analogous boranes acs.org | Induces a lower reduction potential in analogous boranes acs.org |
| Steric Bulk | Significantly bulky | Bulky |
This table is generated based on findings from comparative studies on analogous borane compounds.
Electron Density Distribution and Charge Analysis
In tris(pentachlorophenyl)phosphine, the high electronegativity of the chlorine atoms results in a significant inductive effect, pulling electron density away from the phenyl rings and, consequently, from the phosphorus atom. This leads to a considerable positive partial charge on the phosphorus center. DFT calculations on the analogous borane series B(C₆F₅)₃₋ₙ(C₆Cl₅)ₙ showed that the computed natural charge on the central boron atom increases as the number of C₆Cl₅ groups increases, supporting the idea that the C₆Cl₅ group is a stronger electron-withdrawing substituent. acs.orgnih.gov A similar trend would be expected for the corresponding phosphine series, leading to a more electrophilic phosphorus atom in tris(pentachlorophenyl)phosphine compared to tris(pentafluorophenyl)phosphine (B75049).
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. In phosphines, the HOMO is typically the lone pair of electrons on the phosphorus atom, which is responsible for its nucleophilic and basic properties. The LUMO is generally associated with the antibonding orbitals of the P-C bonds. umb.edu
The strong electron-withdrawing C₆Cl₅ groups are expected to significantly lower the energy of both the HOMO and the LUMO in tris(pentachlorophenyl)phosphine. The stabilization of the HOMO would lead to a decrease in the phosphine's basicity, making it a weaker electron donor. The energy of the LUMO is also lowered, which would increase the molecule's ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that influences the chemical reactivity and stability of the molecule. aimspress.comnih.gov
Electrostatic Potential Surfaces
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. For tris(pentachlorophenyl)phosphine, the ESP map is predicted to show a region of significant positive potential (blue color) around the phosphorus atom, a direct consequence of the strong electron withdrawal by the three C₆Cl₅ groups. Conversely, the regions around the highly electronegative chlorine atoms would exhibit negative potential (red color). youtube.com This distribution of charge underscores the electrophilic nature of the phosphorus center and the nucleophilic character of the peripheral chlorine atoms.
Assessment of Lewis Acidity and Electron-Withdrawing Effects
While phosphines are typically considered Lewis bases due to the lone pair on the phosphorus atom, the presence of strongly electron-withdrawing substituents can impart Lewis acidic character to the phosphorus center.
Influence of Pentachlorophenyl Groups on Phosphorus Electronic Properties
The pentachlorophenyl groups exert a powerful electron-withdrawing effect on the phosphorus atom through a combination of inductive and mesomeric effects. This significantly reduces the electron density of the phosphorus lone pair, thereby diminishing its ability to act as a Lewis base. umb.edulibretexts.org The increased positive charge on the phosphorus atom enhances its electrophilicity, making it more susceptible to nucleophilic attack. This effect is more pronounced with C₆Cl₅ groups compared to C₆F₅ groups. acs.orgnih.gov
Table 2: Predicted Electronic Effects of Substituents on the Phosphorus Center
| Substituent | Effect on P Lone Pair Basicity | Effect on P Electrophilicity |
| Pentachlorophenyl (C₆Cl₅) | Strong decrease | Strong increase |
| Pentafluorophenyl (C₆F₅) | Significant decrease | Significant increase |
| Phenyl (C₆H₅) | Baseline | Baseline |
This table illustrates the general trends in phosphine electronic properties based on substituent effects.
Comparison with Other Lewis Acids (e.g., Tris(pentafluorophenyl)borane)
Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a well-established and potent Lewis acid. acs.orgrsc.org Its Lewis acidity is often quantified by its fluoride (B91410) ion affinity (FIA), which is a measure of its ability to accept a fluoride ion. nih.gov While direct comparative studies of the Lewis acidity of tris(pentachlorophenyl)phosphine and B(C₆F₅)₃ are scarce, some inferences can be made.
Given that the phosphorus atom in tris(pentachlorophenyl)phosphine is also sterically hindered by the three bulky C₆Cl₅ groups, a similar effect on its Lewis acidity can be anticipated. While the phosphorus center is highly electrophilic, its ability to function as a Lewis acid by accepting a Lewis base would be sterically impeded. Therefore, while the intrinsic electrophilicity of the phosphorus atom in P(C₆Cl₅)₃ might be comparable to or even greater than that of the boron atom in B(C₆F₅)₃, its effective Lewis acidity is likely to be significantly lower due to steric hindrance.
Theoretical Modeling of Intermolecular Interactions
The study of tris(pentachlorophenyl)phosphine through theoretical modeling provides crucial insights into the non-covalent forces that govern its behavior in the solid state and in solution. Computational chemistry, particularly density functional theory (DFT), is a primary tool for investigating the intricate network of intermolecular interactions that characterize this and related perhalogenated compounds. These models allow for the prediction and analysis of interactions that are too weak or transient to be easily captured by experimental methods alone.
Theoretical studies on structurally similar molecules, such as tris(pentafluorophenyl)phosphine and its derivatives, reveal the predominant types of intermolecular forces at play. These include halogen bonds, π-stacking, and weak hydrogen bonds. The high degree of halogenation in tris(pentachlorophenyl)phosphine makes halogen bonding a particularly significant interaction. This refers to the non-covalent interaction between a halogen atom (in this case, chlorine) acting as a Lewis acid and a Lewis base.
Computational models, such as Hirshfeld surface analysis, are employed to visualize and quantify these weak interactions. mdpi.com For related polyhalogenated compounds, these analyses have identified and characterized contacts like C-X···X and C-X···π (where X is a halogen), which are crucial for stabilizing the crystal lattice. mdpi.com
DFT calculations are used to determine the energies of these interactions. For instance, studies on related fluorinated phosphine oxides have quantified the attractive energies of lone pair–π interactions, weak hydrogen bonding, and C–H∙∙∙arene interactions, with calculated energies ranging from 33 to 100 kJ mol⁻¹. nih.gov These computational approaches involve methods like ωB97XD with extensive basis sets such as 6-311G++(2d,2p) to accurately capture dispersion forces, which are critical for describing non-covalent interactions. nih.gov The analysis often involves comparing the energy of a molecular dimer or cluster to the sum of the energies of the individual monomers. nih.gov
The following tables summarize the key types of intermolecular interactions and the computational methods used to study them in perhalogenated aromatic compounds, which are directly analogous to the interactions expected for tris(pentachlorophenyl)phosphine.
Table 1: Types of Modeled Intermolecular Interactions in Related Perhalogenated Aromatic Compounds
| Interaction Type | Description | Relevant Analogue(s) | Citations |
| Halogen Bonding (C-X···X, C-X···O) | An attractive, non-covalent interaction between a halogen atom (Cl, F) and a Lewis basic site. | Polyhaloalkyl Benzopyrans | mdpi.com |
| π-Stacking | Attractive, non-covalent interactions between aromatic rings. Can involve arene-perfluoroarene interactions. | Triphenylamine/TFPB systems, Perfluoro-ortho-phenylene mercury | researchgate.nettue.nl |
| Lone Pair-π Interactions | Interaction between a lone pair of electrons (e.g., on an oxygen atom) and the π-system of an aromatic ring. | Tris(pentafluorophenyl)phosphine oxide | nih.gov |
| Weak Hydrogen Bonds (C-H···X) | Unconventional hydrogen bonds where a C-H bond acts as the donor and a halogen atom acts as the acceptor. | Tris(pentafluorophenyl)borane adducts, Polyhaloalkyl Benzopyrans | mdpi.comresearchgate.net |
| C-H···Arene Interactions | An interaction where a C-H bond points towards the face of an aromatic ring. | Tris(pentafluorophenyl)phosphine oxide | nih.gov |
Table 2: Computational Methods for Modeling Intermolecular Interactions
| Computational Method | Application | Purpose | Citations |
| Density Functional Theory (DFT) | Calculation of interaction energies, optimization of molecular geometries. | To quantify the strength of non-covalent interactions and find stable conformations of molecular dimers and clusters. | nih.govnih.gov |
| ωB97XD Functional | A specific long-range corrected DFT functional. | Accurately models weak, non-covalent interactions like dispersion forces. | nih.gov |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts in a crystal. | To identify the types and relative importance of different intermolecular interactions contributing to crystal packing. | mdpi.com |
| Non-Covalent Interaction (NCI) Plot | A visualization technique based on electron density. | To identify and characterize the nature (attractive vs. repulsive) of weak intermolecular interactions. | nih.gov |
Reactivity and Mechanistic Investigations
Nucleophilic Substitution Reactions
Studies have shown that tris(pentachlorophenyl)phosphine readily undergoes nucleophilic substitution, with a notable preference for substitution at the para-position of the pentachlorophenyl rings. cdnsciencepub.combrocku.ca
In reactions with various nucleophiles, the displacement of a chlorine atom at the para-position of the pentachlorophenyl ring is the overwhelmingly favored pathway. cdnsciencepub.combrocku.ca This regioselectivity is attributed to the electronic effects of the phosphine (B1218219) group and the other chlorine atoms on the aromatic ring. The reaction of tris(pentachlorophenyl)phosphine with nucleophiles such as dimethylformamide (DMF) and hexamethylphosphoramide (B148902) (HMPA) results in the exclusive replacement of the three para-chlorine atoms. cdnsciencepub.com
Tris(pentachlorophenyl)phosphine has been shown to react with a diverse range of nucleophiles. cdnsciencepub.combrocku.ca The nature of the nucleophile and the reaction conditions significantly influence the outcome, leading to either substitution products or cleavage of the carbon-phosphorus bond.
With amine-based nucleophiles, substitution at the para-position is common. For instance, reactions with hydrazine, N,N-dimethylhydrazine, and aniline (B41778) have been reported to yield the corresponding substituted phosphines. brocku.ca In the case of aniline and phenylhydrazine, mixtures of mono- and bis-4-substituted products are obtained. cdnsciencepub.com The reaction with formamide (B127407) also leads to a mixture of substituted products. cdnsciencepub.com
The reactivity with alkoxides, however, predominantly leads to the cleavage of the C-P bond rather than substitution. cdnsciencepub.combrocku.ca Only under specific conditions, such as the reaction with sodium methoxide (B1231860) in ether, has the tris-(4-methoxy-2,3,5,6-tetrachlorophenyl)phosphine been isolated. brocku.ca Similarly, reaction with sodium bisulphide results in C-P bond rupture. cdnsciencepub.com
Table 1: Reactivity of Tris(pentachlorophenyl)phosphine with Various Nucleophiles
| Nucleophile | Predominant Reaction Pathway | Products | Reference |
| Dimethylformamide (DMF) | para-Substitution | Tris-[4-(N,N-dimethylamino)-2,3,5,6-tetrachlorophenyl]phosphine | brocku.ca |
| Hexamethylphosphoramide (HMPA) | para-Substitution | Tris-[4-(N,N-dimethylamino)-2,3,5,6-tetrachlorophenyl]phosphine | brocku.ca |
| Hydrazine | para-Substitution | Tris(4-hydrazino-2,3,5,6-tetrachlorophenyl)phosphine | brocku.ca |
| Aniline | para-Substitution | Mixture of mono-, di-, and tri-substituted products | brocku.ca |
| Sodium Methoxide (in ether) | para-Substitution | Tris-(4-methoxy-2,3,5,6-tetrachlorophenyl)phosphine | brocku.ca |
| Sodium Alkoxides (in alcohol) | C-P Bond Cleavage | Pentafluorobenzene (B134492) and other cleavage products | brocku.ca |
| Sodium Bisulphide | C-P Bond Cleavage | Pentafluorobenzene and tetrafluorothiophenol | brocku.ca |
Cleavage of the carbon-phosphorus bond in tris(pentachlorophenyl)phosphine is a significant reaction pathway, particularly with strong nucleophiles like alkoxides and sodium bisulphide. cdnsciencepub.combrocku.ca In these reactions, the nucleophile attacks the phosphorus atom or the ipso-carbon, leading to the breaking of the P-C bond and the formation of pentafluorobenzene and other degradation products. brocku.ca For example, the reaction with sodium hydrogen sulfide (B99878) in a mixture of ethylene (B1197577) glycol and pyridine (B92270) yields pentafluorobenzene and tetrafluorothiophenol. brocku.ca The propensity for C-P bond cleavage highlights the electrophilic nature of the phosphorus center and the stability of the resulting pentachlorophenyl anion.
Oxidative Addition and Reductive Elimination Pathways
While the concepts of oxidative addition and reductive elimination are fundamental in the chemistry of phosphine ligands, particularly in the context of transition metal catalysis and, more recently, main-group "metallomimetic" chemistry, specific studies detailing these pathways for tris(pentachlorophenyl)phosphine are not extensively documented in the reviewed literature. The following sections describe the general principles of these pathways as they relate to phosphines.
The concept of metallomimetic catalysis involves a main-group element, such as phosphorus, mimicking the catalytic behavior of a transition metal. nih.govnih.gov This often involves the activation of strong bonds like C-F bonds. In such catalytic cycles with other phosphines, the phosphine undergoes oxidative addition to a C-F bond of a substrate. nih.govnih.gov This is a key step where the phosphorus center formally increases its oxidation state. While this behavior has been demonstrated for simple trialkylphosphines in the hydrodefluorination and aminodefluorination of fluoroarenes, specific examples involving tris(pentachlorophenyl)phosphine in this catalytic role have not been detailed in the available research. nih.govnih.gov
A crucial aspect of metallomimetic catalysis by phosphines is the ability of the phosphorus atom to cycle between the P(III) and P(V) oxidation states. nih.govnih.gov The catalytic cycle typically involves the P(III) phosphine acting as a nucleophile, followed by oxidative addition to form a P(V) intermediate. Subsequent steps, such as transmetalation-like processes and reductive elimination, regenerate the P(III) phosphine catalyst and release the product. nih.govnih.gov This facile redox cycling allows the main-group element to participate in catalytic transformations typically associated with transition metals. nih.govnih.gov However, the specific application and mechanistic details of this redox cycling for tris(pentachlorophenyl)phosphine remain an area for further investigation.
Interactions with Lewis Acids and Bases
The reactivity of tris(pentachlorophenyl)phosphine with Lewis acids and bases is expected to be dominated by the profound steric hindrance and the strong electron-withdrawing nature of the three pentachlorophenyl substituents.
Formation of Lewis Adducts and Zwitterionic Compounds
The formation of classical Lewis adducts between a phosphine (Lewis base) and a Lewis acid involves the donation of the phosphorus lone pair into an empty orbital of the Lewis acid. In the case of tris(pentachlorophenyl)phosphine, the phosphorus atom is rendered extremely electron-poor by the fifteen electron-withdrawing chlorine atoms on the phenyl rings. This significantly diminishes its Lewis basicity, making it a very weak electron donor.
Furthermore, the sheer bulk of the three pentachlorophenyl groups would create a sterically crowded environment around the phosphorus atom. This steric hindrance would likely prevent the close approach of most Lewis acids, thereby inhibiting the formation of a stable P-Lewis acid bond. Studies on the analogous borane (B79455), tris(pentachlorophenyl)borane (B(C₆Cl₅)₃), have shown that despite being a potent Lewis acid electronically, its steric bulk significantly hampers its ability to form adducts with all but the smallest of Lewis bases. rsc.orgresearchgate.net A similar, if not more pronounced, steric inhibition would be expected for the even more sterically demanding tris(pentachlorophenyl)phosphine.
Consequently, the formation of simple Lewis adducts with common Lewis acids is predicted to be highly unfavorable.
In the context of "frustrated Lewis pairs," where the steric hindrance between a bulky Lewis acid and a bulky Lewis base prevents adduct formation, zwitterionic compounds can sometimes be formed through alternative reaction pathways, such as intramolecular activation of a C-F or C-H bond on one of the ligands. rsc.org For tris(pentachlorophenyl)phosphine, in combination with a potent Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), the extreme steric crowding would almost certainly prevent the formation of a classical adduct. While this is a prerequisite for FLP reactivity, the subsequent steps leading to a zwitterionic species would depend on the activation of a C-Cl bond, which is generally less facile than C-F or C-H bond activation under these conditions. There is currently no direct experimental evidence to support the formation of zwitterionic compounds involving tris(pentachlorophenyl)phosphine.
Hydrogen Activation in Frustrated Lewis Pair (FLP) Systems
The activation of molecular hydrogen is a hallmark of frustrated Lewis pair chemistry. acs.org This process involves the heterolytic cleavage of the H-H bond, with the proton being accepted by the Lewis base (the phosphine) and the hydride by the Lewis acid (typically a borane).
For a FLP system comprising tris(pentachlorophenyl)phosphine and a strong, sterically hindered Lewis acid like B(C₆F₅)₃, the conditions for frustration are certainly met due to the immense steric bulk of both components. However, for successful hydrogen activation, the Lewis basicity of the phosphine must be sufficient to abstract a proton from the dihydrogen molecule, while the Lewis acid must be strong enough to accept a hydride.
As previously discussed, tris(pentachlorophenyl)phosphine is expected to be an exceptionally weak Lewis base. This low basicity would likely render it incapable of effectively attacking and cleaving the H-H bond. While the pentachlorophenyl groups are strongly electron-withdrawing, which could in principle stabilize the resulting phosphonium (B103445) cation, the initial kinetic barrier to proton abstraction would likely be prohibitively high.
Computational studies on various phosphine-borane FLPs have highlighted the delicate balance between steric hindrance and electronic factors required for efficient H₂ activation. chemicalbook.com The extreme electronic deactivation and steric congestion of tris(pentachlorophenyl)phosphine likely place it outside the optimal range for this type of reactivity.
Reaction Kinetics and Mechanistic Hypotheses
Given the lack of experimental data on the reactions of tris(pentachlorophenyl)phosphine in FLP systems, any discussion of reaction kinetics and mechanisms remains purely hypothetical.
Based on the principles of FLP chemistry, any potential reaction involving tris(pentachlorophenyl)phosphine would be critically dependent on overcoming significant steric and electronic barriers. The kinetics of any such reaction would be expected to be extremely slow.
The proposed mechanism for hydrogen activation by FLPs generally involves a termolecular encounter between the phosphine, the borane, and the hydrogen molecule, or the formation of a transient, loosely associated "encounter complex". The rate-determining step is typically the cleavage of the H-H bond. For a hypothetical FLP involving tris(pentachlorophenyl)phosphine, the activation energy for this step would be predicted to be very high due to the low nucleophilicity of the phosphorus center.
Based on a comprehensive search of available scientific literature, there is no information on the synthesis and characterization of transition metal complexes of Phosphine, tris(pentachlorophenyl)- with Gold (Au), Platinum (Pt), Rhodium (Rh), Iridium (Ir), Osmium (Os), Nickel (Ni), or Mercury (Hg).
Extensive searches for this specific compound, including by its chemical name and CAS number (13544-59-9), did not yield any relevant results for its coordination chemistry with the specified metals. The scientific literature is rich with information regarding the coordination chemistry of the analogous compound, tris(pentafluorophenyl)phosphine (B75049), but data for the requested tris(pentachlorophenyl)phosphine is not present in the searched databases.
Therefore, it is not possible to generate a scientifically accurate article on the coordination chemistry and ligand properties of Phosphine, tris(pentachlorophenyl)- as requested in the provided outline.
Coordination Chemistry and Ligand Properties
The coordination behavior of tris(pentachlorophenyl)phosphine, P(C₆Cl₅)₃, is dictated by the potent electronic and steric effects exerted by the three pentachlorophenyl rings attached to the central phosphorus atom.
Electronic and Steric Influence on Coordination Behavior
The interplay between electron-donating and accepting capabilities, alongside the physical space occupied by a ligand, defines its interaction with a metal center.
Tris(pentachlorophenyl)phosphine is characterized as a "deactivated" phosphine (B1218219), signifying its nature as a poor σ-donor. csic.es The five highly electronegative chlorine atoms on each phenyl ring exert a powerful inductive electron-withdrawing effect. This effect reduces the electron density on the phosphorus atom, diminishing the basicity of its lone pair and thus its ability to donate electron density to a metal center (σ-donation). csic.es
Conversely, phosphines act as π-acceptor ligands by accepting electron density from filled metal d-orbitals into the antibonding σ* orbitals of the phosphorus-carbon bonds. libretexts.org The strong electron-withdrawing character of the pentachlorophenyl groups lowers the energy of these P-C σ* orbitals, making them more accessible and enhancing the ligand's ability to accept back-donation from the metal. libretexts.orgmanchester.ac.uk This strong π-acidity is a defining electronic feature of P(C₆Cl₅)₃, placing it in a category of ligands with electronic properties more akin to phosphites. psu.edu The combination of weak σ-donation and strong π-acceptance is a hallmark of electron-poor phosphine ligands. mdpi.com
The steric profile of a phosphine ligand is a critical factor in its coordination chemistry, influencing the number of ligands that can bind to a metal and the reactivity of the resulting complex. A common metric for quantifying this is the Tolman cone angle, which measures the solid angle occupied by the ligand at a standard M-P bond distance. libretexts.org
While a specific Tolman cone angle for tris(pentachlorophenyl)phosphine is not detailed in the reviewed literature, its significant steric bulk is well-established. It is described as the bulkiest among a series of related phenyl- and pentachlorophenyl-substituted phosphines. csic.es A quantitative measure known as the percent buried volume (%Vbur), which calculates the percentage of a sphere around the metal that is occupied by the ligand, further illustrates its size. For P(C₆Cl₅)₃, the calculated %Vbur is 41.9%, a substantial increase compared to triphenylphosphine (B44618) (31.1%). csic.es This large steric footprint is a direct result of the bulky C₆Cl₅ groups, which effectively shield the phosphorus atom. csic.es
Structural analysis via X-ray diffraction reveals a trigonal pyramidal geometry for the molecule, which is considerably flattened, as evidenced by the sum of the C–P–C' angles. csic.es
| Structural Parameter | Value for (C₆Cl₅)₃P | Reference |
| Geometry | Trigonal Pyramidal | csic.es |
| Σ(C–P–C') | 321.0(1)° | csic.es |
| P–C Bond Length (avg.) | ~185 pm | csic.es |
| Percent Buried Volume (%Vbur) | 41.9% | csic.es |
The distinct electronic and steric properties of tris(pentachlorophenyl)phosphine have a direct and predictable impact on the metal centers to which it coordinates.
Increased Electrophilicity: As a strong net electron-withdrawing ligand (weak σ-donor, strong π-acceptor), P(C₆Cl₅)₃ draws significant electron density away from the metal center. This increases the metal's electrophilicity, making it more susceptible to attack by nucleophiles.
Stabilization of Low Oxidation States: The strong π-acceptor capability allows the ligand to delocalize electron density from electron-rich, low-valent metal centers, thereby stabilizing them.
Promotion of Low Coordination Numbers: The substantial steric bulk of the ligand limits the number of other molecules that can simultaneously coordinate to the metal. libretexts.org This can favor the formation of complexes with low coordination numbers, which are often coordinatively unsaturated and thus highly reactive, a desirable trait in many catalytic processes. libretexts.org
Ligand Design Principles for Enhanced Performance
The inherent properties of the tris(pentachlorophenyl)phosphine moiety can be harnessed and amplified through rational ligand design to create tailored catalysts for specific chemical transformations.
While P(C₆Cl₅)₃ itself functions as a monodentate ligand, the P(C₆Cl₅)₂ or P(C₆Cl₅) fragment can be incorporated into more complex molecular architectures. By linking two such phosphine units together with an appropriate organic backbone, bidentate or polydentate ligands can be created.
This design strategy introduces the chelate effect, where a multidentate ligand binds to a single metal center at multiple points, resulting in a significantly more stable complex compared to one formed with analogous monodentate ligands. The geometry of the linker is crucial as it dictates the "bite angle" (the P-M-P angle), a critical parameter that profoundly influences the geometry, stability, and catalytic activity of the metal complex. libretexts.org Designing ligands with specific bite angles allows for fine-tuning of the metal's coordination sphere to promote a desired reaction pathway.
The rational design of catalysts using the tris(pentachlorophenyl)phosphine scaffold involves matching its unique steric and electronic profile to the requirements of a target reaction.
For Reactions Requiring Electron-Poor Metal Centers: The strong π-acidity of P(C₆Cl₅)₃ makes it an ideal candidate for catalytic cycles that benefit from a highly electrophilic metal center. This includes certain cross-coupling reactions, hydroformylation, and reactions involving the activation of robust bonds. libretexts.orgpsu.edu
For High-Temperature Catalysis: Perhalogenated organic compounds often exhibit high thermal stability. This intrinsic property suggests that catalysts incorporating the P(C₆Cl₅)₃ ligand could be designed for applications that require harsh reaction conditions.
For Shape-Selective Catalysis: The extreme steric bulk of the ligand can be exploited to control the selectivity of a reaction. csic.es By creating a sterically crowded environment around the metal's active site, the ligand can dictate which substrates can approach and bind, favoring the formation of a specific product isomer. This principle is fundamental to achieving high regioselectivity or stereoselectivity in catalysis.
By leveraging these principles, the P(C₆Cl₅)₃ framework serves as a valuable building block for designing next-generation ligands and catalysts with enhanced performance and specificity.
Applications in Catalysis
Homogeneous Catalysis Utilizing TPCPP as a Ligand
Homogeneous catalysis relies on catalysts that are in the same phase as the reactants, often involving a metal center coordinated by organic ligands. The properties of the ligand are paramount in controlling the catalytic cycle.
Cross-Coupling Reactions (e.g., Kumada–Tamao–Corriu Coupling)
Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Kumada-Tamao-Corriu coupling, for instance, involves the reaction of a Grignard reagent with an organic halide catalyzed by a transition metal, typically nickel or palladium. While various phosphine (B1218219) ligands are employed to modulate the catalyst's activity and stability, specific studies detailing the use of tris(pentachlorophenyl)phosphine as a ligand in Kumada-Tamao-Corriu or other named cross-coupling reactions are not present in the surveyed research.
Carbonylation and Oxycarbonylation Reactions
Hydrosilylation and Hydroboration Reactions
Hydrosilylation and hydroboration are key reactions for producing organosilicon and organoboron compounds, respectively. These reactions often rely on transition metal catalysts where phosphine ligands can play a crucial role. There is a lack of specific research findings concerning the application of tris(pentachlorophenyl)phosphine as a ligand in either hydrosilylation or hydroboration catalysis.
Cycloaddition and Rearrangement Reactions
Cycloaddition and rearrangement reactions are powerful methods for constructing complex cyclic and acyclic molecules. Catalysts, often modulated by phosphine ligands, can control the stereochemistry and regioselectivity of these transformations. No specific examples or detailed studies on the use of tris(pentachlorophenyl)phosphine in these reaction types were found in the available literature.
Reductions of Organic Substrates (e.g., carbonyls, imines, phosphorus compounds)
The catalytic reduction of functional groups like carbonyls and imines is a fundamental transformation in organic chemistry. While various phosphine-metal complexes are known to catalyze such reductions, there is no specific information available regarding the use of tris(pentachlorophenyl)phosphine for the reduction of carbonyls, imines, or other phosphorus compounds.
Organocatalysis and Non-Metal Catalytic Systems
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering an alternative to metal-based catalysts. Phosphines themselves can act as nucleophilic organocatalysts. Additionally, they can be part of non-metal catalytic systems, such as in Frustrated Lewis Pairs (FLPs). While the field of phosphine organocatalysis is broad, specific studies detailing the role or efficacy of tris(pentachlorophenyl)phosphine as an organocatalyst or within a non-metal catalytic system are not documented in the surveyed research.
Role in Frustrated Lewis Pair (FLP) Chemistry
Synergistic Activation of Small Molecules
The primary function of an FLP is the synergistic activation of small molecules, most notably dihydrogen (H₂). wikipedia.orgbohrium.com In this process, the Lewis basic phosphine and the Lewis acidic center (commonly a borane) polarize the H-H bond, leading to its heterolytic cleavage. mdpi.com The phosphine accepts the proton (H⁺), forming a phosphonium (B103445) cation, while the Lewis acid accepts the hydride (H⁻), forming a hydridoborate anion. wikipedia.org This reversible activation of hydrogen by main-group elements was a significant breakthrough, offering a metal-free alternative to transition metal catalysts. bohrium.comacs.org
While direct studies on tris(pentachlorophenyl)phosphine are not prevalent, its structural similarity to other perhalogenated phosphines suggests it could participate in the activation of various small molecules beyond H₂. FLPs have been shown to activate molecules such as carbon dioxide (CO₂), nitrous oxide (N₂O), alkenes, and alkynes. mdpi.comscholaris.ca The specific reactivity of an FLP is a delicate balance of the steric and electronic properties of its components. nih.gov
Table 1: Small Molecules Activated by Frustrated Lewis Pairs
| Small Molecule | General Transformation | Reference |
| Dihydrogen (H₂) | Heterolytic cleavage to H⁺/H⁻ | wikipedia.orgbohrium.com |
| Carbon Dioxide (CO₂) | Fixation and reduction | scholaris.ca |
| Alkenes/Alkynes | Hydrogenation, hydrosilylation | wikipedia.orgrsc.org |
| Nitrous Oxide (N₂O) | Activation | scholaris.ca |
| Imines/Nitriles | Hydrogenation | mdpi.comrsc.org |
This table represents the general capabilities of FLPs; specific reactivity with tris(pentachlorophenyl)phosphine requires empirical investigation.
Metal-Free Catalytic Transformations
The ability of FLPs to activate H₂ has led to their development as catalysts for metal-free hydrogenation reactions. royalsocietypublishing.orgrsc.org These reactions are significant as they avoid the use of expensive and potentially toxic heavy metals. acs.org The catalytic cycle typically involves the activation of H₂ by the FLP, followed by the stepwise transfer of the resulting proton and hydride to a substrate, regenerating the FLP for the next cycle. mdpi.com
FLPs have been successfully employed in the hydrogenation of a range of substrates, including imines, nitriles, enamines, and carbonyl compounds. mdpi.comrsc.org The catalytic efficiency is highly dependent on the nature of the FLP and the substrate. The acidity of the phosphonium cation formed after H₂ activation is a key factor in the subsequent proton transfer step. researchgate.net Given the electron-withdrawing nature of the pentachlorophenyl groups, the phosphonium ion derived from tris(pentachlorophenyl)phosphine would be expected to be a strong proton donor, potentially facilitating the hydrogenation of less basic substrates.
Furthermore, the application of FLPs extends to other metal-free catalytic transformations such as hydrosilylation and C-F bond activation. wikipedia.orgacs.orgnih.gov The ability of the phosphine component to undergo redox cycling between P(III) and P(V) states can mimic the behavior of transition metals in catalytic processes. nih.gov
Table 2: Examples of Metal-Free Catalytic Transformations using FLPs
| Catalytic Reaction | Substrate Class | Product Class | Reference |
| Hydrogenation | Imines, Nitriles | Amines | mdpi.comrsc.org |
| Hydrogenation | Carbonyls | Alcohols | rsc.org |
| Hydrosilylation | Carbonyls | Silyl ethers | wikipedia.org |
| C-F Activation | Fluoroarenes | Hydrodefluorinated arenes | acs.orgnih.gov |
This table illustrates the scope of FLP catalysis. The specific catalytic activity of tris(pentachlorophenyl)phosphine-based FLPs is an area for future research.
Applications in Advanced Materials Science
Role in Energy Storage Technologies
The demand for high-performance energy storage solutions has driven research into novel electrolyte formulations for lithium-ion batteries. Tris(pentafluorophenyl)phosphine (B75049) has emerged as a promising electrolyte additive, particularly for high-voltage applications.
Theoretical calculations predict that TPFPP is oxidized preferentially to the electrolyte solvents, leading to the formation of this beneficial surface film. researchgate.net This has been corroborated by electrochemical measurements and X-ray photoelectron spectroscopy (XPS) analyses, which have identified the components of this protective layer. researchgate.net The addition of TPFPP to a standard electrolyte, such as 1.0 M LiPF6 in a mixture of ethylene (B1197577) carbonate, dimethyl carbonate, and diethyl carbonate, has been shown to improve the cycling performance of cells with high-voltage cathodes like LiNi0.5Mn1.5O4. researchgate.net
Table 1: Effects of Tris(pentafluorophenyl)phosphine (TPFPP) as an Electrolyte Additive
| Property | Observation | Source |
| Electrochemical Performance | Improved cycling stability of high-voltage Li-ion batteries. | researchgate.net |
| Surface Chemistry | Formation of a protective film on the cathode surface. | researchgate.net |
| Mechanism | Preferential oxidation of TPFPP compared to electrolyte solvents. | researchgate.net |
| Thermal Stability | Decreased flammability and improved thermal stability of the electrolyte. | osti.govkisti.re.kr |
While tris(pentafluorophenyl)phosphine itself is primarily studied for its role in forming a protective CEI, the related boron-based compound, tris(pentafluorophenyl)borane (B72294) (TPFPB), is a well-known anion receptor. sci-hub.boxdtic.mil Anion receptors are Lewis acidic molecules that can interact with anions in the electrolyte, such as F- ions that can be formed from the decomposition of the LiPF6 salt. sci-hub.boxbohrium.com
The presence of TPFPB as an additive has been shown to enhance the thermal stability of the solid electrolyte interphase (SEI) on the graphite (B72142) anode. sci-hub.box By scavenging fluoride (B91410) ions, TPFPB helps to modify the composition of the SEI, leading to a reduced amount of lithium fluoride (LiF). sci-hub.boxbohrium.com This results in improved cyclability and an increase in the onset temperature for thermally activated reactions, thereby enhancing the safety and performance of the battery, particularly at elevated temperatures. sci-hub.box
The ability of these electron-deficient compounds to interact with anions highlights a promising strategy for electrolyte design in advanced lithium-ion batteries.
Precursors for Functional Materials Synthesis
The unique chemical properties of tris(pentafluorophenyl)phosphine make it a valuable precursor in the synthesis of a variety of functional materials.
Tris(pentafluorophenyl)phosphine is utilized in the development of advanced materials, including fluorinated polymers and coatings. chemimpex.com The presence of multiple pentafluorophenyl groups imparts properties such as high thermal stability and chemical resistance to the resulting materials. chemimpex.com These characteristics are highly desirable in demanding applications where materials are exposed to harsh chemical environments or high temperatures.
In the realm of organic electronics, Lewis acids like tris(pentafluorophenyl)borane have been explored as p-type dopants for organic semiconductors. arxiv.orgrsc.org The doping process involves the interaction of the Lewis acid with the semiconductor material, which can lead to an increase in charge carrier concentration and, consequently, enhanced electrical conductivity. While research has predominantly focused on boron-based compounds, the similar electrophilic nature of the phosphorus center in tris(pentafluorophenyl)phosphine suggests its potential for analogous applications in doping strategies for organic electronic materials.
Optical Materials: Lanthanide Complexes and Luminescence Properties
Phosphine (B1218219) oxides, which can be derived from phosphines like tris(pentachlorophenyl)phosphine, are effective ligands for lanthanide ions. nih.govresearchgate.net Lanthanide complexes are of significant interest for their unique luminescence properties, which arise from the f-f electronic transitions of the lanthanide ions. nih.gov These transitions result in sharp, characteristic emission bands that are useful in a variety of applications, including lighting, displays, and bio-imaging.
The coordination of phosphine oxide ligands to a lanthanide center can influence the resulting complex's coordination geometry and photophysical properties. nih.gov For instance, distorted coordination structures can lead to enhanced emission quantum yields by increasing the probability of electric dipole transitions and suppressing non-radiative relaxation pathways. nih.gov The specific structure of the phosphine oxide ligand, including the nature of the substituents on the phosphorus atom, plays a crucial role in tuning the luminescence properties of the lanthanide complex.
Future Research Directions
Development of Novel Synthetic Pathways with Enhanced Atom Economy
Traditional synthesis of triarylphosphines often involves the reaction of a phosphorus halide, such as phosphorus trichloride (B1173362), with a pre-formed organometallic reagent like a Grignard or organolithium species. The preparation of Tris(pentachlorophenyl)phosphine would likely follow this route, using a pentachlorophenyl Grignard reagent. However, such methods suffer from poor atom economy, generating significant stoichiometric inorganic salt waste.
Future research should prioritize the development of more sustainable and atom-economic synthetic routes. bohrium.comrsc.org A promising avenue is the exploration of transition-metal-catalyzed C-P cross-coupling reactions. Methodologies that enable the direct coupling of pentachlorobenzene (B41901) with a phosphorus source like phosphine (B1218219) (PH₃) or its derivatives would represent a significant advance. rsc.orgresearchgate.net Such catalytic approaches, which are a major focus in modern green chemistry, could drastically reduce waste and potentially offer milder reaction conditions. bohrium.com Another strategy could involve adapting protection-deprotection sequences, where the phosphorus center is masked as a less sensitive phosphine oxide during bond construction and then reduced in a final step. researchgate.net
Exploration of New Reactivity Modes and Multi-Component Reactions
The unique electronic profile of Tris(pentachlorophenyl)phosphine—a result of the powerful inductive effect of the chlorine atoms—warrants a deep investigation into its reactivity. As a nucleophile, its reactivity will be significantly attenuated compared to alkyl or standard aryl phosphines. This property could be harnessed to control selectivity in phosphine-mediated reactions.
A particularly fertile ground for discovery lies in multi-component reactions (MCRs). escholarship.org MCRs are highly efficient, one-pot processes that combine three or more reactants to form a complex product, adhering to the principles of green chemistry. rsc.orgresearchgate.netbeilstein-journals.org The distinct steric and electronic nature of Tris(pentachlorophenyl)phosphine could steer these reactions toward novel pathways not accessible with other phosphines, potentially leading to the synthesis of unique molecular scaffolds. escholarship.org Research should focus on employing it in established phosphine-mediated MCRs, such as annulations and cascade reactions, to probe for divergent reactivity and uncover new transformations. rsc.orgresearchgate.net
Advanced Computational Modeling for Predictive Design
Given that Tris(pentachlorophenyl)phosphine is not well-characterized, computational chemistry offers a powerful tool for predicting its fundamental properties and guiding experimental work. tuwien.at The application of Density Functional Theory (DFT) is essential to establish its key structural and electronic descriptors. acs.orgnih.gov These calculations can provide valuable insights that would otherwise require challenging experimental determination.
Table 1: Proposed Computational Studies for Tris(pentachlorophenyl)phosphine
| Computational Study | Objective | Predicted Outcome/Impact |
|---|---|---|
| Geometry Optimization | Determine the ground-state structure and bond parameters. | Provides the precise cone angle, a critical measure of steric bulk. |
| Electronic Parameter Calculation | Calculate the Tolman Electronic Parameter (TEP) via the frequency of the A₁ C-O stretching mode in a theoretical Ni(CO)₃L complex. | Quantifies its electron-donating/withdrawing ability, allowing for direct comparison with a vast library of known phosphine ligands. ucla.edu |
| Reaction Pathway Modeling | Simulate transition states for key catalytic steps like oxidative addition and reductive elimination. nih.gov | Predicts catalytic activity and potential reaction mechanisms, saving significant experimental effort. |
| Molecular Electrostatic Potential (MEP) Mapping | Visualize the electron density distribution across the molecule. | Highlights regions of electrophilicity and nucleophilicity, informing its potential reactivity. |
These predictive models would accelerate the rational design of catalysts and experiments, positioning Tris(pentachlorophenyl)phosphine within the broader landscape of phosphine ligands and identifying the most promising areas for its application. tuwien.at
Integration into Emerging Catalytic Cycles and Sustainable Chemistry
The anticipated robustness and strong electron-withdrawing character of Tris(pentachlorophenyl)phosphine make it a compelling candidate for demanding catalytic applications where ligand stability is paramount. Its properties are likely to be beneficial in catalytic cycles that involve high temperatures, oxidative conditions, or highly reactive intermediates.
Future research should explore its use in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, particularly with challenging or deactivated substrates. acs.orgsigmaaldrich.com The ligand's unique properties might enhance catalyst longevity and performance. researchgate.net Furthermore, its integration into sustainable chemical processes, such as the conversion of biomass or the activation of small molecules, represents a significant long-term goal. The stability imparted by the perchlorinated rings could make it a valuable ligand for catalysts operating in unconventional, green solvents.
Expanding Applications in Next-Generation Materials Science
Organophosphorus compounds are increasingly finding applications in materials science. The perfluoro-analogue, Tris(pentafluorophenyl)phosphine (B75049), has been investigated as a functional additive in high-voltage lithium-ion batteries and as a component in organometallic complexes for various materials. ontosight.aicymitquimica.comchemicalbook.commedchemexpress.com
Following this precedent, the potential of Tris(pentachlorophenyl)phosphine in materials science should be systematically explored. The high chlorine content could impart flame-retardant properties, making it a candidate additive for polymers. Its significant electronic influence could be exploited in the design of novel semiconductor materials or as a modifying ligand for metal nanoparticles and quantum dots. The different polarizability and bonding characteristics of the C-Cl bond compared to the C-F bond suggest that its material properties will not simply mimic its fluoro-analogue, opening a new domain for materials discovery.
Table 2: Inferred Property Comparison of Related Triarylphosphines
| Property | Triphenylphosphine (B44618) | Tris(pentafluorophenyl)phosphine | Tris(pentachlorophenyl)phosphine (Predicted) |
|---|---|---|---|
| Electronic Nature | Moderately electron-donating | Strongly electron-withdrawing cymitquimica.com | Very strongly electron-withdrawing |
| Steric Bulk (Cone Angle) | 145° | 184° | >184° (Extremely bulky) |
| P-Nucleophilicity | Good | Very Poor ontosight.ai | Extremely Poor |
| Thermal/Oxidative Stability | Moderate | High cymitquimica.com | Very High |
| Potential Applications | General purpose ligand, Wittig reagent | Challenging catalysis, battery additives chemicalbook.com | High-temperature catalysis, flame retardants, specialty electronic materials |
Design of Chiral Analogs for Asymmetric Catalysis
The development of chiral phosphine ligands has revolutionized asymmetric catalysis. Designing chiral versions of Tris(pentachlorophenyl)phosphine is a highly attractive research direction that could provide new tools for the stereoselective synthesis of valuable molecules. acs.org
Given the steric hindrance of the pentachlorophenyl groups, the most promising strategy for inducing chirality is through atropisomerism . rsc.org This phenomenon arises from restricted rotation around a single bond. By introducing appropriate substitution patterns on the phenyl rings (e.g., replacing one ortho-chlorine with a different group), it should be possible to create stable, non-interconverting rotational isomers (atropisomers) that are chiral. nih.govsciengine.com The synthesis and resolution of these novel atropisomeric phosphines would be a significant achievement. acs.org These new ligands could then be screened in a wide range of asymmetric catalytic reactions, where their unique steric and electronic features might unlock unprecedented levels of selectivity and reactivity. acs.orgrsc.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tris(pentachlorophenyl)phosphine, and what methodological considerations ensure high purity?
- Methodology : Synthesis typically involves reacting pentachlorophenyl Grignard reagents with phosphorus trichloride under inert conditions. Key steps include controlled temperature gradients (60–80°C) and solvent selection (e.g., anhydrous ether or THF) to prevent side reactions. Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted chlorophenyl precursors .
- Validation : Purity can be confirmed using P-NMR to detect residual phosphorus intermediates and elemental analysis to verify stoichiometry .
Q. How can researchers characterize the structural and electronic properties of tris(pentachlorophenyl)phosphine?
- Analytical Techniques :
- Spectroscopy : H/P-NMR identifies phosphorus coordination environments, while FT-IR confirms P–C bond formation (stretching ~500–600 cm).
- X-ray Diffraction (XRD) : Resolves steric effects from bulky pentachlorophenyl groups, revealing bond angles and torsional strain .
Q. What are the stability profiles of tris(pentachlorophenyl)phosphine under varying storage conditions?
- Experimental Design : Accelerated stability studies in controlled environments (e.g., exposure to light, humidity, or oxygen) using TGA/DSC to monitor decomposition thresholds. Storage in amber vials under argon at –20°C is recommended to prevent oxidation .
Advanced Research Questions
Q. How does tris(pentachlorophenyl)phosphine function as a ligand in transition-metal catalysis, and what factors influence its catalytic efficiency?
- Mechanistic Insights : The electron-deficient phosphorus center enhances metal-ligand backbonding, stabilizing low-oxidation-state metal complexes (e.g., Pd). Kinetic studies (e.g., UV-Vis monitoring of ligand exchange rates) reveal steric hindrance from chlorophenyl groups slows substrate binding but improves selectivity in cross-coupling reactions .
- Optimization : Varying solvent polarity (e.g., DMF vs. toluene) modulates reaction rates, while additives like silver salts mitigate halide poisoning .
Q. What contradictions exist in reported physicochemical data for tris(pentachlorophenyl)phosphine, and how can they be resolved?
- Data Discrepancies : Variations in melting points (e.g., 131–134°C vs. 108–110°C in analogs) may arise from polymorphic forms or impurities. Reproducibility requires standardized synthesis protocols and interlab validation via round-robin testing .
- Resolution Strategy : Cross-referencing XRD and DSC data to correlate thermal behavior with crystal packing .
Q. What environmental and toxicological risks are associated with tris(pentachlorophenyl)phosphine, and how can its persistence be assessed?
- Screening Methods :
- Bioaccumulation : Use OECD 305 guidelines to measure log in aquatic models.
- Degradation : Hydrolysis studies at pH 4–9 quantify half-lives; GC-MS identifies chlorinated byproducts (e.g., polychlorinated biphenyls) .
Q. How does tris(pentachlorophenyl)phosphine compare to tris(pentafluorophenyl)phosphine in catalytic applications?
- Comparative Analysis :
- Electronic Effects : Fluorine’s stronger electron-withdrawing effect increases metal center electrophilicity, enhancing oxidative addition rates in fluorinated analogs.
- Steric Effects : Chlorine’s larger van der Waals radius reduces substrate accessibility but improves regioselectivity in arylations.
- Experimental Design : Parallel reactions under identical conditions (e.g., Suzuki-Miyaura coupling) with kinetic profiling .
Methodological Frameworks
- PICO Application : For catalytic studies, define Population (metal complexes), Intervention (ligand structure), Comparison (fluorinated vs. chlorinated analogs), and Outcome (reaction yield/selectivity) .
- FINER Criteria : Ensure questions address Feasibility (lab resources), Novelty (unexplored steric effects), and Relevance (green chemistry applications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
